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molecular formula C11H11ClO2S B8308697 7-Methoxy-isothiochroman-3-carbonyl chloride

7-Methoxy-isothiochroman-3-carbonyl chloride

Cat. No. B8308697
M. Wt: 242.72 g/mol
InChI Key: HXCZRRFEVMLKMB-UHFFFAOYSA-N
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Patent
US07872023B2

Procedure details

A 2.0 M solution of oxalyl chloride (3.57 mL, 7.14 mmol) in CH2Cl2 was added under N2 to a solution of 7-methoxy-isothiochroman-3-carboxylic acid (0.80 g, 3.57 mmol) and a drop of DMF in CH2Cl2 (100 mL). The solution was allowed to stir at room temperature for 3 h and was concentrated under reduced pressure to provide 7-methoxy-isothiochroman-3-carbonyl chloride as a tan oil. The acid halide was used in the next step without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step One
Name
7-methoxy-isothiochroman-3-carboxylic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH3:7][O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH2:13]C(C(O)=O)[S:15][CH2:16]2)=[CH:11][CH:10]=1.CN(C=O)C>C(Cl)Cl>[CH3:7][O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH2:13][CH:1]([C:2]([Cl:4])=[O:3])[S:15][CH2:16]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.57 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
7-methoxy-isothiochroman-3-carboxylic acid
Quantity
0.8 g
Type
reactant
Smiles
COC1=CC=C2CC(SCC2=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C2CC(SCC2=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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